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Compound of Interest |

4H-1,3-Benzodioxin-5-
methanol,2,2-dimethyl-(9CI)

Compound Name:

CAS No.: 112429-70-6
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Executive Summary

Subject: 2,2-Dimethylpropane (Neopentane,

, MW 72.15). Context: The "2,2-dimethyl" geminal substitution pattern creates a unique steric
and electronic environment that drastically alters fragmentation kinetics compared to linear
alkanes. Core Insight: Unlike its isomers, 2,2-dimethylpropane exhibits a vanishingly small
Molecular lon (M+) and a dominant base peak at m/z 57.[1] This is the textbook signature of
the Gem-Dimethyl Effect, driven by the rapid formation of the thermodynamically stable tert-
butyl carbocation. Relevance: For drug developers, this fragmentation pattern serves as a
diagnostic fingerprint for identifying gem-dimethyl metabolic blocking groups (used to retard
CYP450 oxidation) in novel therapeutics.

Mechanism of Action: The Gem-Dimethyl Effect

The fragmentation of 2,2-dimethylpropane is governed by the stability of the resulting
carbocation. Upon electron ionization (El, 70 eV), the radical cation forms but degrades
instantaneously.

The Fragmentation Pathway[2]

e lonization:
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(m/z 72).

o -Cleavage (Dominant): The molecular ion releases a methyl radical (

) to relieve steric strain and form the tertiary butyl cation.

o Driving Force: The

carbocation is significantly more stable than the

or

cations formed by n-pentane or isopentane.

o Secondary Fragmentation: The tert-butyl cation (m/z 57) eliminates a neutral methane

molecule (

) to form the allyl cation (m/z 41).

Comparative Pathway Diagram

The following logic map contrasts the fragmentation kinetics of the 2,2-dimethyl motif against

the linear n-pentane motif.
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Caption: Comparative fragmentation kinetics. Neopentane (red) undergoes rapid conversion to
the stable tert-butyl cation (green), while n-pentane (blue) favors the propyl cation path.

Product Comparison: Neopentane vs. Alternatives

In analytical workflows, distinguishing isomers is critical.[2][3] The following table contrasts the
spectral performance of 2,2-dimethylpropane against its linear and branched alternatives.

Comparative Spectral Data (El, 70 eV)

2,2-Dimethylpropane  2-Methylbutane

Feature n-Pentane

(Neopentane) (Isopentane)

Absent or <0.1% (m/z

Molecular lon (M+)

Weak (~1-5%)

Distinct (~10-20%)

72)

m/z 57 ( m/z 43 ( m/z 43 (
Base Peak (100%)

) ) or 57* )

Diagnostic Ratio

m/z 41 intensity is
~40% of base

m/z 41 is <15% of

base

m/z 41 is <15% of

base

Key Mechanism

Formation of

Formation of

Formation of

cation cation cation
] o Blocks Susceptible to ) )
Metabolic Indication o Highly susceptible
_oxidation oxidation

*Note: Isopentane can show m/z 57 as a base peak under certain thermal conditions, but the
presence of m/z 43 and the molecular ion (72) distinguishes it from Neopentane.

Key Differentiators

e The "Missing" Parent: If you observe a peak at m/z 72, the sample is not pure 2,2-
dimethylpropane. The quaternary carbon center makes the molecular ion too short-lived to
reach the detector in standard quadrupole or magnetic sector instruments.
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e The 57/41 Signature: A spectrum dominated by m/z 57 with a significant satellite at m/z 41
(and virtually nothing else above m/z 29) is diagnostic for the tert-butyl group.

Experimental Protocol: Isomer Differentiation

Objective: To definitively identify a 2,2-dimethyl motif in an unknown hydrocarbon sample using
GC-MS.

Reagents & Equipment[5][6]

e Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
e Column: Non-polar capillary column (DB-1 or HP-5MS), 30m x 0.25mm.

e Carrier Gas: Helium at 1.0 mL/min constant flow.[4]

Step-by-Step Workflow

e |nlet Parameters:

o Set inlet temperature to 200°C (low temperature minimizes thermal degradation before
ionization).

o Use a Split Ratio of 50:1 to prevent detector saturation (alkanes ionize efficiently).
e MS Acquisition:
o Scan Range: m/z 25-100. (Focus on low mass region).
o Threshold: Set low (e.g., 50 counts) to attempt detection of the elusive M+ peak.
o Data Analysis (The Decision Tree):
o Step A: Check m/z 72.
» |If Peak Height > 5% of Base Peak

n-Pentane.
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» If Peak Height is 1-5%

Isopentane.

» |f Peak Height is 0% (Noise)

Proceed to Step B.

o Step B: Check Base Peak.
» If m/z 57 is 100% and m/z 43 is <10%
2,2-Dimethylpropane.
» If m/z 43 is 100%
n-Pentane.
Application in Drug Development
The "2,2-dimethyl" motif is not just a solvent feature; it is a strategic medicinal chemistry tool.
e Metabolic Blocking: Replacing a methylene (

) with a gem-dimethyl group (
) prevents metabolic deactivation by CYP450 enzymes.

o Fragment Identification: When analyzing metabolites of a drug containing this group (e.qg.,
Gemfibrozil), look for the m/z 57 peak.

o Observation: If the parent drug loses 15 Da (M-15), it confirms the presence of a methyl
group.

o Confirmation: If the MS/MS spectrum of the precursor yields a dominant 57 fragment that
resists further breakdown (except to 41), it confirms the tert-butyl/gem-dimethyl moiety.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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